molecular formula C13H19N3O B2801010 N-(2-Aminophenyl)-2-piperidin-1-ylacetamide CAS No. 35204-16-1

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide

Cat. No.: B2801010
CAS No.: 35204-16-1
M. Wt: 233.315
InChI Key: CPZGOYVUHDGADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide is a synthetic compound of interest in medicinal chemistry and pharmacological research, serving as a versatile chemical building block. This molecule features a 2-aminophenyl group linked to a piperidine-substituted acetamide backbone. The ortho-aminophenyl moiety contributes to the molecule's ability to engage in hydrogen bonding and π-π interactions, while the piperidine ring enhances lipophilicity, which can influence bioavailability and membrane permeability . The mechanism of action for research compounds in this class often involves interaction with biological targets such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions, potentially modulating target activity . As a valuable intermediate, this acetamide derivative is used in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a useful precursor in developing new synthetic methodologies and exploring diverse pharmacophores for potential therapeutic applications . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N-(2-aminophenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZGOYVUHDGADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide typically involves the condensation of 2-aminophenylacetic acid with piperidine. One common method includes the use of dry dichloromethane (DCM) as a solvent and lutidine as a base. The reaction is facilitated by coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide has a wide array of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in critical biological processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in desired biological outcomes .

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

Compound A : (2R)-N-[1-(6-Aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide
  • Key Features :
    • Selectivity : High M3 muscarinic receptor selectivity (Ki = 2.8 nM) over M2 (Ki = 540 nM), enabling bronchodilation without cardiac side effects .
    • Pharmacokinetics : Low brain penetration (brain/plasma ratio = 0.13), minimizing CNS effects compared to scopolamine (ratio = 1.7) .
    • Therapeutic Application : Potent oral activity in inhibiting acetylcholine-induced bronchoconstriction (ED50 = 0.022 mg/kg in rats) .
Parameter N-(2-Aminophenyl)-2-piperidin-1-ylacetamide Compound A
Primary Target HDACs / MEF2 transcriptional activity M3 muscarinic receptor
Selectivity Pan-HDAC inhibition 540-fold M3 over M2 selectivity
Brain Penetration Not reported Low (Kp = 0.13)
Therapeutic Use Epigenetic modulation Respiratory disorders
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (Compound 21)
  • Key Features: Synthesis: Two methods (A and B) yield 68% and 72%, respectively, with purity confirmed via NMR and HRMS . Structural Variation: Hydroxyimino group and ethyl substitution on piperidine enhance metabolic stability.
Parameter This compound Compound 21
Synthetic Yield Not explicitly reported 68–72%
Key Substituents 2-Aminophenyl, piperidine Hydroxyimino, ethylpiperidine
Analytical Data Limited in evidence Full NMR/HRMS characterization

Analogues with Varied Heterocycles and Substituents

2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
  • Key Features :
    • Structure : Methoxy group and phenylethyl-piperidine substitution (MW = 352.5 g/mol) .
    • Application : Suspected psychoactive properties due to structural similarity to fentanyl analogues .
N-Phenyl-2-(piperazin-1-yl)acetamide
  • Key Features :
    • Structural Difference : Piperazine ring (vs. piperidine) increases conformational flexibility.
    • Safety Profile : Requires stringent handling (CAS 40798-95-6) due to undefined toxicity .
Parameter This compound 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide N-Phenyl-2-(piperazin-1-yl)acetamide
Molecular Weight Not reported 352.5 g/mol 219.28 g/mol
Key Substituents Piperidine, 2-aminophenyl Methoxy, phenylethyl-piperidine Piperazine, phenyl
Therapeutic Use HDAC inhibition Undefined (potential psychoactive) Not reported

N-Substituted Acetamides with Thiazol or Indazol Groups

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Key Features :
    • Crystal Structure : Twisted dichlorophenyl-thiazol conformation (79.7° dihedral angle) stabilizes via N–H⋯N hydrogen bonds .
    • Applications : Ligand for coordination chemistry and structural mimicry of benzylpenicillin .
2-(3-(4-((1H-Indazol-5-yl)amino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide
  • Key Features :
    • Kinase Inhibition : Contains indazol and pyrimidinyl groups (MW = 515 g/mol), typical in kinase inhibitor design .
Parameter This compound 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Indazol-Pyrimidinyl Acetamide
Structural Motifs Piperidine, aminophenyl Dichlorophenyl, thiazol Indazol, pyrimidine
Biological Role Epigenetic modulation Antibacterial/coordination ligand Kinase inhibition
Molecular Weight Not reported 302.17 g/mol 515 g/mol

Biological Activity

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide, also known as 2-piperidin-1-yl-N-[2-[(2-piperidin-1-ylacetyl)amino]phenyl]acetamide, has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety and an amino group attached to a phenyl ring. This unique structure contributes to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • HepG2 (liver cancer) : The compound exhibited an IC50 value of 0.62 μM, indicating potent cytotoxicity compared to standard treatments like Sorafenib (IC50 = 1.62 μM) .
  • MCF-7 (breast cancer) : Induced cell cycle arrest at G2/M phase and promoted apoptosis, with molecular docking studies revealing strong binding interactions with PARP-2, a target involved in DNA repair mechanisms .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets and pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to inhibited proliferation and increased apoptosis rates .
  • Protein Kinase Inhibition : It has shown significant inhibitory effects on key kinases involved in cancer progression, such as IGF1R (76.84% inhibition) and EGFR (24.36% inhibition), which are critical for cell survival and growth signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (μM)Mechanism
AntimicrobialVarious BacteriaNot specifiedGrowth inhibition
AnticancerHepG20.62Cytotoxicity, G2/M phase arrest
AnticancerMCF-7Not specifiedApoptosis induction, PARP-2 inhibition

Q & A

Q. What are the optimal synthetic routes for N-(2-Aminophenyl)-2-piperidin-1-ylacetamide, and how can reaction yields be maximized?

Methodological Answer: The compound is typically synthesized via condensation reactions. A validated approach involves reacting 2-piperidin-1-ylacetic acid derivatives with 1,2-diaminobenzene in dry dichloromethane (DCM) using coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and lutidine as a base at room temperature . Yield optimization requires strict anhydrous conditions, stoichiometric control of reactants (1:1.2 molar ratio of acid to amine), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring by thin-layer chromatography (TLC) ensures intermediate stability and reaction completion.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for aromatic proton signals (δ 6.5–7.5 ppm for the 2-aminophenyl group) and piperidinyl protons (δ 1.4–2.8 ppm). The amide NH proton appears as a broad singlet near δ 8.0–8.5 ppm .
    • ¹³C NMR: Confirm the carbonyl carbon (amide C=O) at δ 165–170 ppm and aromatic carbons at δ 115–140 ppm.
  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., ~275 g/mol). Fragmentation patterns should align with the piperidine and acetamide moieties .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Enzyme Inhibition: Test against kinases or histone deacetylases (HDACs) using fluorometric or colorimetric substrate assays (e.g., HDAC-Glo™) .
  • Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination after 48–72 hours exposure .
  • Receptor Binding: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (Kᵢ values) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values across labs) be resolved?

Methodological Answer: Contradictions often arise from assay conditions or compound purity.

  • Reproducibility Protocol:
    • Validate purity via HPLC (≥95%) and elemental analysis.
    • Standardize assay parameters (e.g., cell passage number, serum concentration, incubation time).
    • Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements.
  • Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What strategies are effective in designing target-specific assays for this compound’s piperidine-acetamide scaffold?

Methodological Answer:

  • Molecular Docking: Perform in silico docking (AutoDock Vina) against protein databases (PDB) to prioritize targets. For example, HDAC2 (PDB: 3MAX) shows high binding affinity for similar acetamides .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified piperidine substituents (e.g., fluorination) or acetamide linkers to isolate critical pharmacophores .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via vapor diffusion (acetonitrile/water). Use SHELX-TL for structure refinement .
  • Key Parameters: Analyze torsion angles between the piperidine ring and acetamide group to assess planarity. Compare with density functional theory (DFT)-optimized geometries for validation .

Q. What methodologies address low solubility in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility while retaining activity .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes.
  • Outlier Handling: Apply Grubbs’ test (α=0.05) to exclude extreme values. Use bootstrapping for confidence intervals .

Q. How should researchers interpret conflicting results between in vitro and in vivo efficacy studies?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma concentration-time curves (AUC, Cₘₐₓ) to assess bioavailability.
  • Tissue Distribution Studies: Use radiolabeled compound (¹⁴C or ³H) to track accumulation in target organs .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.
  • Spill Management: Absorb with inert material (vermiculite), seal in containers, and dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.